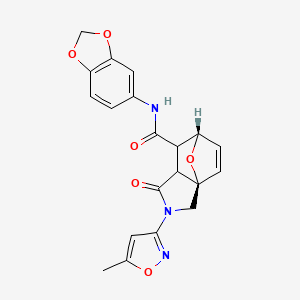![molecular formula C16H13N5 B13374183 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13374183.png)
3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole is a heterocyclic compound that combines an indole ring with a tetrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both indole and tetrazole rings in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Coupling with Indole: The synthesized tetrazole is then coupled with an indole derivative using a palladium-catalyzed cross-coupling reaction. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the tetrazole ring, converting it into other nitrogen-containing heterocycles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced tetrazole derivatives.
Substitution Products: Halogenated indole derivatives.
Applications De Recherche Scientifique
3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
5,7-dichloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole: This compound has similar structural features but includes chlorine atoms, which can alter its chemical and biological properties.
1-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole: The presence of a methyl group on the indole ring can influence its reactivity and interactions.
Uniqueness: 3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole is unique due to its specific combination of indole and tetrazole rings, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C16H13N5 |
|---|---|
Poids moléculaire |
275.31 g/mol |
Nom IUPAC |
3-[1-(4-methylphenyl)tetrazol-5-yl]-1H-indole |
InChI |
InChI=1S/C16H13N5/c1-11-6-8-12(9-7-11)21-16(18-19-20-21)14-10-17-15-5-3-2-4-13(14)15/h2-10,17H,1H3 |
Clé InChI |
KCNJLWKFFBOAKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-chlorophenyl)-1-(methoxymethyl)-1H-pyrazol-5-yl][bis(4-methoxyphenyl)]methanol](/img/structure/B13374100.png)
![N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide](/img/structure/B13374118.png)

![2-(2-methoxyphenoxy)-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B13374135.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13374143.png)

![ethyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374155.png)
![N-{[(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B13374159.png)
![1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane](/img/structure/B13374165.png)
![3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile](/img/structure/B13374167.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B13374173.png)

![2-[4-(acetylamino)phenyl]-N-isopentyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374186.png)

